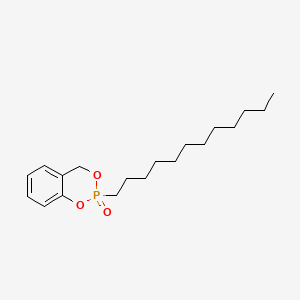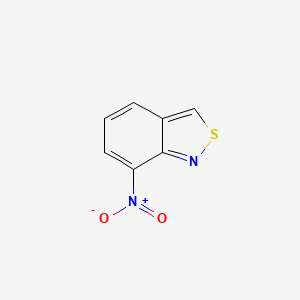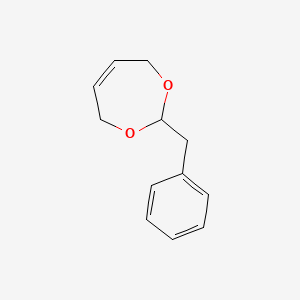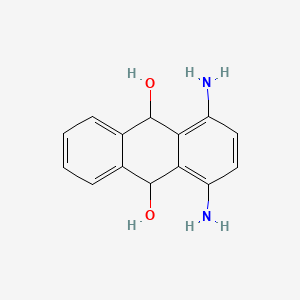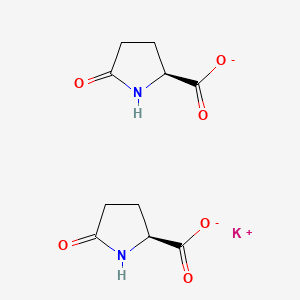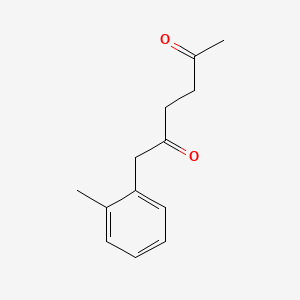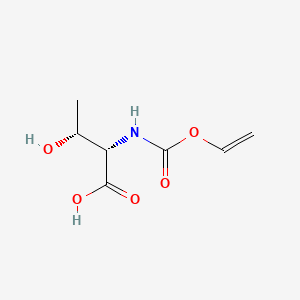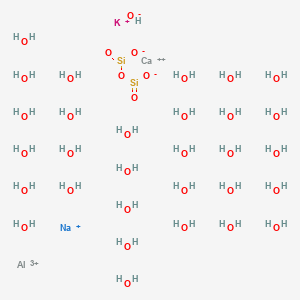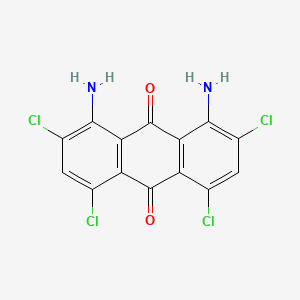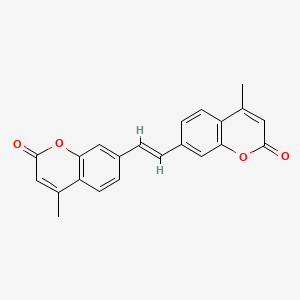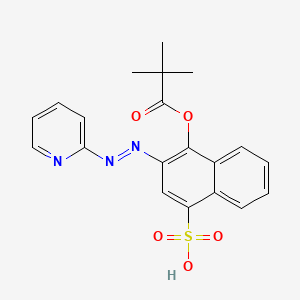
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyran derivatives, which are characterized by a fused ring system containing both naphthalene and pyran moieties
Vorbereitungsmethoden
The synthesis of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound has shown promise as a potential therapeutic agent.
Medicine: The compound’s potential anti-inflammatory and antioxidant properties have been explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be compared with other similar compounds, such as:
4H-Naphtho(2,3-b)pyran-4-one, 3-hydroxy-2-phenyl-: This compound has an additional hydroxyl group, which can influence its chemical reactivity and biological activity.
4H-Naphtho(1,2-b)pyran-4-one, 7-hydroxy-2-phenyl-: The position of the hydroxyl group and the pyran ring fusion differ, leading to variations in their properties and applications.
Naphtho(2,3-b)furan-4,9-dione:
The uniqueness of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- lies in its specific structural arrangement, which imparts unique properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
6051-88-3 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-phenylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C19H12O2/c20-17-12-18(13-6-2-1-3-7-13)21-19-11-15-9-5-4-8-14(15)10-16(17)19/h1-12H |
InChI-Schlüssel |
KUHLNOSGIHMGFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




